(3'-Nitro-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone
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Overview
Description
3-Nitro-4’-(piperidinocarbonyl)biphenyl is a synthetic organic compound with the molecular formula C18H18N2O3 and a molecular weight of 310.35 g/mol It is characterized by the presence of a nitro group and a piperidinocarbonyl group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the biphenyl ring . The subsequent step involves the acylation of the nitro-substituted biphenyl with piperidine and a suitable acylating agent, such as piperidine-1-carbonyl chloride, under controlled conditions .
Industrial Production Methods
Industrial production of 3-Nitro-4’-(piperidinocarbonyl)biphenyl may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, may be employed to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4’-(piperidinocarbonyl)biphenyl undergoes various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Oxidizing Agents: Potassium permanganate.
Nucleophiles: Various nucleophiles for substitution reactions, depending on the desired product.
Major Products
Reduction: 3-Amino-4’-(piperidinocarbonyl)biphenyl.
Substitution: Products vary based on the nucleophile used.
Oxidation: Oxidized derivatives of the piperidinocarbonyl group.
Scientific Research Applications
3-Nitro-4’-(piperidinocarbonyl)biphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Nitro-4’-(piperidinocarbonyl)biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the piperidinocarbonyl group may enhance binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobiphenyl:
3-Nitro-4’-(morpholinocarbonyl)biphenyl: Similar structure but with a morpholine ring instead of piperidine, which may alter its chemical properties and biological activities.
Uniqueness
3-Nitro-4’-(piperidinocarbonyl)biphenyl is unique due to the presence of both the nitro and piperidinocarbonyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for targeted modifications and interactions in various chemical and biological contexts .
Properties
IUPAC Name |
[4-(3-nitrophenyl)phenyl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-18(19-11-2-1-3-12-19)15-9-7-14(8-10-15)16-5-4-6-17(13-16)20(22)23/h4-10,13H,1-3,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPHDQBSFQBXOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742821 |
Source
|
Record name | (3'-Nitro[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355248-23-5 |
Source
|
Record name | (3'-Nitro[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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